molecular formula C6H4FNO3 B6166530 5-fluoro-3-hydroxypyridine-2-carboxylic acid CAS No. 1256835-90-1

5-fluoro-3-hydroxypyridine-2-carboxylic acid

Cat. No. B6166530
CAS RN: 1256835-90-1
M. Wt: 157.1
InChI Key:
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Description

5-fluoro-3-hydroxypyridine-2-carboxylic acid is a chemical compound with immense scientific potential. It is a type of pyridinecarboxylic acid , which are organoheterocyclic compounds .


Synthesis Analysis

The synthesis of fluorinated pyridines, including 5-fluoro-3-hydroxypyridine-2-carboxylic acid, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of 5-fluoro-3-hydroxypyridine-2-carboxylic acid is represented by the empirical formula C5H4FNO . The molecular weight is 113.09 .


Chemical Reactions Analysis

The oxygenation reaction of 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) oxygenase with the substrate, MHPC, was investigated . Two oxygenated flavin intermediates C (4a)-hydroperoxy flavin and C (4a)-hydroxy flavin were found, implying that the enzyme functions similarly to flavoprotein hydroxylases .


Physical And Chemical Properties Analysis

5-fluoro-3-hydroxypyridine-2-carboxylic acid is a solid with a melting point of 152.0°C to 153.0°C . It is white in color .

Mechanism of Action

While the specific mechanism of action for 5-fluoro-3-hydroxypyridine-2-carboxylic acid is not explicitly mentioned in the search results, it’s worth noting that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Fluoropyridines, including 5-fluoro-3-hydroxypyridine-2-carboxylic acid, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have potential applications in various research fields, enabling breakthroughs in medicine, drug discovery, and more. The development of fluorinated chemicals has been steadily increasing .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-3-hydroxypyridine-2-carboxylic acid involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-hydroxypyridine-2-carboxylic acid", "fluorine gas", "sodium hydroxide", "sulfuric acid", "acetic anhydride", "ethanol", "water" ], "Reaction": [ "Step 1: 3-hydroxypyridine-2-carboxylic acid is reacted with sulfuric acid to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with fluorine gas in the presence of a catalyst to introduce the fluorine atom at the 5-position of the pyridine ring.", "Step 3: The resulting 5-fluoro-3-hydroxypyridine-2-carboxylic acid chloride is then treated with sodium hydroxide to form the corresponding acid.", "Step 4: The acid is then esterified with acetic anhydride in the presence of a catalyst to form the corresponding ethyl ester.", "Step 5: The ethyl ester is then hydrolyzed with sodium hydroxide to form the desired product, 5-fluoro-3-hydroxypyridine-2-carboxylic acid." ] }

CAS RN

1256835-90-1

Molecular Formula

C6H4FNO3

Molecular Weight

157.1

Purity

95

Origin of Product

United States

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